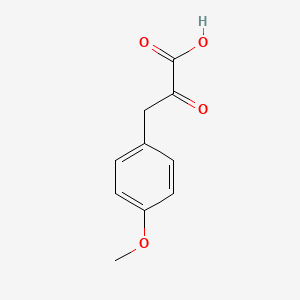
3-(4-甲氧基苯基)-2-氧代丙酸
描述
3-(4-Methoxyphenyl)-2-oxopropanoic acid is a chemical compound. It is also known as 4-Methoxyhydrocinnamic acid . The linear formula of this compound is CH3OC6H4CH2CH2CO2H . The CAS number of this compound is 1929-29-9 .
Synthesis Analysis
The synthesis of a nanocomposite consisting of 3-(4-methoxyphenyl)propionic acid and magnesium layered hydroxide was reported in a study . The nanocomposite was synthesized by a direct reaction method using magnesium oxide and 3-(4-methoxyphenyl)propionic acid as precursors . A further coating of chitosan was applied on the external surface of the nanocomposite to form a new material .Molecular Structure Analysis
The molecular weight of 3-(4-Methoxyphenyl)-2-oxopropanoic acid is 180.20 . The compound has a linear formula of CH3OC6H4CH2CH2CO2H .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Methoxyphenyl)-2-oxopropanoic acid are not well-documented. The molecular weight of the compound is 180.20 . The compound has a linear formula of CH3OC6H4CH2CH2CO2H .科学研究应用
- Summary of the Application : 3-(4-Methoxyphenyl)-2-oxopropanoic acid, a derivative of cinnamic acid, has been investigated for its effects on iron-induced testicular injury and oxidative stress . This compound has been linked to significant activities such as antioxidant and hepatoprotective, and neuroprotective activities .
- Methods of Application or Experimental Procedures : The compound was synthesized and then investigated for its effects on iron-induced testicular injury and oxidative stress via ex vivo and in silico studies . Evaluations were done on KAD-1’s FRAP, DPPH free radical scavenging activity, and iron chelating potential . Oxidative testicular damage treatments were induced through the ex vivo incubation of tissue supernatant and 0.1 mM FeSO4 for 30 min at 37°C with different concentration of the compound .
- Results or Outcomes : The scavenging property of the compound increases significantly as the concentration increases when compared with the standard quercetin . A significant rise in GSH level and activity of SOD were observed . The result obtained indicated that the compound has the potential to prevent oxidative testicular toxicity, as evidenced by its capacity to control nucleotide hydrolysis and reduce oxidative stress . Therefore, 3-(4-Methoxyphenyl)-2-oxopropanoic acid would be a good product in developing a medication to alleviate male infertility .
属性
IUPAC Name |
3-(4-methoxyphenyl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPNPZIOVIPWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342081 | |
| Record name | 3-(4-Methoxyphenyl)-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-2-oxopropanoic acid | |
CAS RN |
28030-16-2 | |
| Record name | 3-(4-Methoxyphenyl)-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)-2-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



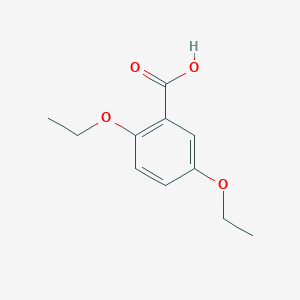
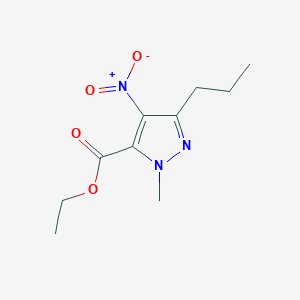
![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596478.png)
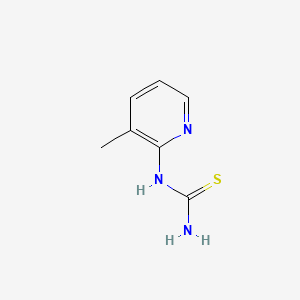
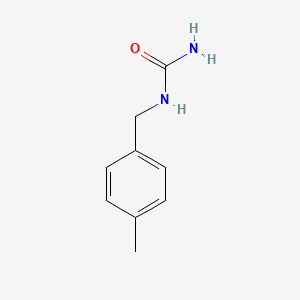

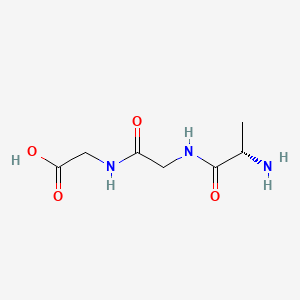
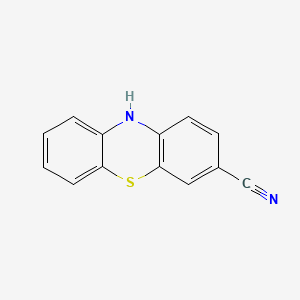
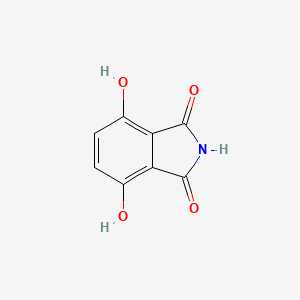
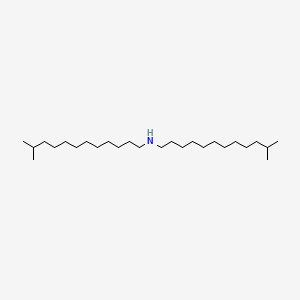
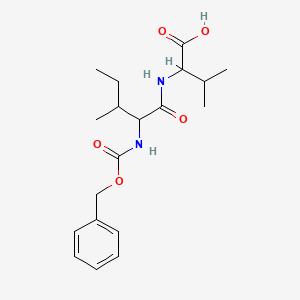
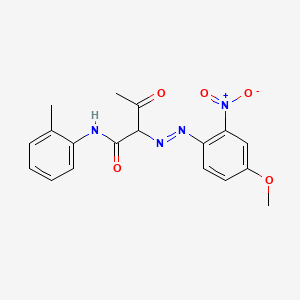
![[1,1'-Bicyclopentyl]-2-ol](/img/structure/B1596496.png)
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B1596497.png)